Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
Brand Name:
Vulcanchem
CAS No.:
181136-65-2
VCID:
VC20913574
InChI:
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1
SMILES:
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C18H22O7S
Molecular Weight:
382.4 g/mol
Phenyl 2,3,4-tri-O-acetyl-a-L-thiorhamnopyranoside
CAS No.: 181136-65-2
Cat. No.: VC20913574
Molecular Formula: C18H22O7S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181136-65-2 |
|---|---|
| Molecular Formula | C18H22O7S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | [(2S,3S,4R,5R,6S)-4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl] acetate |
| Standard InChI | InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3/t10-,15-,16+,17+,18-/m0/s1 |
| Standard InChI Key | YPJGKQRQWRZEKO-VVRBALCJSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator